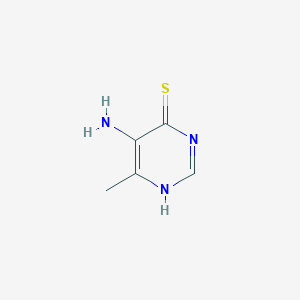
4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to improve yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Triazole derivatives with oxidized functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Phenyl-substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another triazole derivative with similar structural features but different substitution patterns.
1,2,3-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.
Imidazole: A five-membered ring with two nitrogen atoms, often compared to triazoles due to similar chemical properties.
Uniqueness: 4,5-Dihydro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54798-96-8 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1-phenyl-4,5-dihydrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |
InChI-Schlüssel |
VUTHXGJTAXFUQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=NN1C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


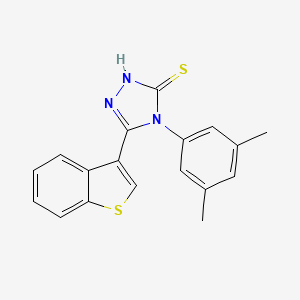
![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)
![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)
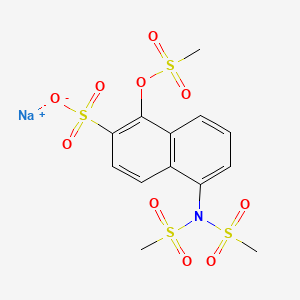

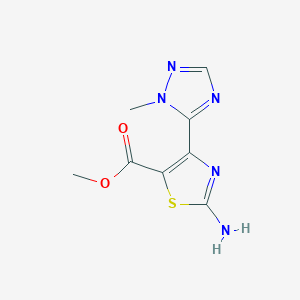
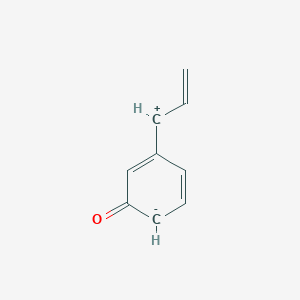
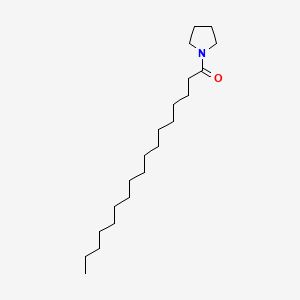
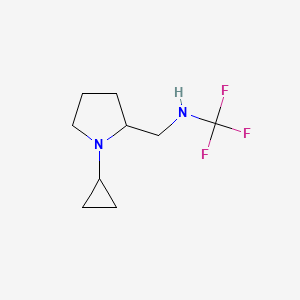
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)

![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)

